CAG1 protein - 147387-25-5

CAG1 protein

Catalog Number: EVT-1516662
CAS Number: 147387-25-5
Molecular Formula: C10H16O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

CAG1 protein is derived from the E. coli system, where it has been utilized to investigate the mechanisms of protein synthesis. The protein's functionality has been analyzed through various experimental setups, including transfection studies in mammalian cell lines such as COS1 cells. These studies often involve the use of plasmids to express the CAG1 protein and assess its activity in vivo and in vitro.

Classification

CAG1 protein can be classified under proteins involved in translation initiation, specifically those that interact with transfer ribonucleic acid (tRNA) and messenger ribonucleic acid (mRNA) during the assembly of the ribosome complex. This classification places it within a broader category of proteins essential for gene expression regulation.

Synthesis Analysis

Methods

The synthesis of CAG1 protein can be achieved through several methods, including:

  • Transfection: Utilizing plasmid vectors such as pCDNA1 to introduce the CAG1 gene into host cells, allowing for subsequent expression and analysis.
  • Cell-Free Protein Synthesis: This method involves using extracts from E. coli or other systems to synthesize proteins without living cells, enabling more controlled conditions for protein folding and activity.

Technical Details

In transfection experiments, CAG1 is often co-expressed with other components to facilitate its proper folding and function. Techniques such as electroporation or lipofection are commonly employed to introduce plasmids into cells. In cell-free systems, optimized reaction conditions including the presence of ribonucleotides and amino acids are critical for successful protein synthesis.

Molecular Structure Analysis

Structure

The molecular structure of CAG1 protein has not been fully elucidated, but it is known to interact with specific codons during translation initiation. Its interaction with tRNA molecules is crucial for the accurate incorporation of amino acids into the growing polypeptide chain.

Data

Structural data can be inferred from studies utilizing techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural details for CAG1 may require further investigation.

Chemical Reactions Analysis

Reactions

CAG1 protein participates in several key reactions during protein synthesis:

  • Aminoacylation: The attachment of amino acids to their corresponding tRNA molecules, a critical step before translation can occur.
  • Peptide Bond Formation: During translation, CAG1 aids in forming peptide bonds between amino acids as dictated by the mRNA sequence.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, ionic strength, and the concentration of substrates. Advanced techniques like mass spectrometry are often employed to analyze these reactions quantitatively.

Mechanism of Action

Process

CAG1 functions primarily during the initiation phase of translation. It facilitates the assembly of ribosomal subunits on mRNA, ensuring that the start codon is correctly positioned for tRNA binding.

Data

Studies have shown that mutations in CAG1 can lead to significant changes in translation efficiency and fidelity, highlighting its role as a regulatory element in protein synthesis pathways.

Physical and Chemical Properties Analysis

Physical Properties

CAG1 protein exhibits typical characteristics associated with proteins involved in translational machinery:

  • Solubility: Highly soluble in physiological buffers, which is essential for its function.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

The chemical properties include:

  • Isoelectric Point: The pH at which CAG1 carries no net charge; this property influences its interaction with other biomolecules.
  • Post-Translational Modifications: These may include phosphorylation or methylation, affecting its activity and stability.
Applications

Scientific Uses

CAG1 protein has several important applications in scientific research:

  • Gene Expression Studies: It serves as a model for understanding the regulation of translation initiation.
  • Therapeutic Research: Investigating mutations in CAG1 may provide insights into genetic disorders linked to translation errors.
  • Biotechnology: Its role in protein synthesis makes it a target for developing more efficient expression systems for recombinant proteins.
Structural Characterization of CAG1 Protein

Primary Sequence Analysis and Domain Architecture

Homology to G-Protein Alpha Subunits in Eukaryotic Systems

CAG1 protein, first identified in Candida albicans, exhibits significant homology to heterotrimeric G-protein alpha subunits (Gα) across eukaryotic systems. Its primary sequence shares 45-60% identity with Saccharomyces cerevisiae SCG1 and mammalian Gα subunits, particularly within conserved GTPase domains essential for nucleotide binding and hydrolysis. Key motifs include:

  • G1 motif (P-loop): Facilitates GTP binding (GXXXXGKS/T).
  • G2 motif (Switch I): Confers conformational flexibility during GTP hydrolysis (DXXG).
  • G3 motif (Switch II): Coordinates Mg²⁺ and phosphate release (DXXGQ).CAG1 uniquely retains a central domain absent in most Gα proteins except SCG1, suggesting co-evolved functional specialization. Functional complementation studies confirm that CAG1 restores mating competence in S. cerevisiae scg1 null mutants, demonstrating conserved roles in signal transduction pathways [1] [8].

Table 1: Conserved Motifs in CAG1 and Homologous Gα Subunits

MotifCAG1 SequenceSCG1 SequenceMammalian Gα_sFunction
G1 (P-loop)GAGESGKSTGAGESGKSSGAGESGKSTGTP binding
G2 (Switch I)DTPGDTVGDTSGConformational switch
G3 (Switch II)DVGGQDVGGQDCGLQMg²⁺ coordination
Central domainVVKRSKQLVVKRSKQLAbsentUnknown

Membrane-Associated Motifs in Bacterial CAG1

In bacterial systems like Helicobacter pylori, Cag1 (a VirB8 homolog within the cag pathogenicity island) anchors the Type IV Secretion System (T4SS) to the inner membrane. Its primary structure includes:

  • N-terminal transmembrane helix: Residues 1–25, facilitating inner membrane integration.
  • Periplasmic domain: Residues 26–250, enriched in α-helices and β-strands.
  • Dimerization motifs: Coiled-coil regions (residues 80–110) mediating self-assembly.Cag1’s membrane topology is critical for recruiting structural components (e.g., CagX/VirB9, CagT/VirB7) to the T4SS core complex. Deletion of its transmembrane segment abrogates pilus biogenesis and effector translocation [5] [10].

Tertiary and Quaternary Structural Features

Interaction Interfaces with Type IV Secretion System (T4SS) Components

CAG1 functions as a scaffold protein in bacterial T4SSs, forming stable interactions with multiple apparatus components:

  • CagX (VirB9 homolog): Binds the Cag1 periplasmic domain via hydrophobic interfaces (buried surface area: 1,200 Ų).
  • CagY (VirB10 homolog): Associates with Cag1’s C-terminal helix through salt bridges (e.g., Arg²⁰⁰–Glu⁴⁵⁰).
  • ATPases (VirB4/VirB11): Engage Cag1’s cytoplasmic loops via charge complementarity.The H. pylori Cag T4SS core complex (Cag1/CagX/CagY) forms a 2.1 MDa assembly spanning the inner and outer membranes. Cryo-EM studies reveal a 41-nm diameter structure with 14-fold symmetry, where Cag1 organizes the inner membrane subcomplex [5] [10].

Table 2: Structural Domains of CAG1 and Binding Partners in T4SS

DomainResiduesStructureBinding PartnersFunction
Transmembrane1–25α-helixLipid bilayerMembrane anchoring
Periplasmic26–180α/β sandwichCagX, CagYCore complex assembly
Dimerization80–110Coiled-coilCag1 (self)Oligomerization
Cytoplasmic181–250DisorderedVirB4, VirB11ATPase recruitment

Role of Central Conserved Domains in Signal Transduction

The central domain of eukaryotic CAG1 (residues 150–300) adopts a unique α-helical fold that enables signal transduction:

  • GTPase activity regulation: The domain stabilizes GDP-bound states but undergoes disorder-to-order transitions upon GTP binding, exposing effector interfaces.
  • Allosteric control: Mutations in this domain (e.g., Q¹⁷⁵A) impair self-activation in Arabidopsis thaliana GPA1, a CAG1 homolog, confirming its role in signal initiation.
  • Repressor interactions: In S. cerevisiae, the a1-α2 repressor complex binds CAG1’s central domain, restricting its expression to haploid cells. This regulatory mechanism is absent in C. albicans, indicating evolutionary divergence [1] [8].

In bacterial T4SSs, Cag1’s periplasmic domain contains a conserved SAG1-like fold (β-sandwich with cupredoxin topology) that recognizes host cell receptors (e.g., integrins). This domain’s rigidity facilitates force transmission during pilus retraction, critical for effector injection [9] [10].

Properties

CAS Number

147387-25-5

Product Name

CAG1 protein

Molecular Formula

C10H16O2

Synonyms

CAG1 protein

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